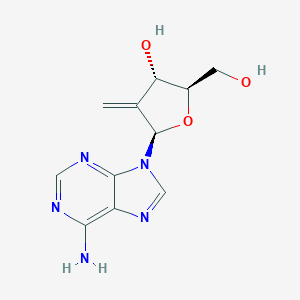
2'-Deoxy-2'-methyleneadenosine
Description
2'-Deoxy-2'-methyleneadenosine (CAS: 104409-41-8) is a synthetic nucleoside analog with the molecular formula C₁₁H₁₃N₅O₃ and a molar mass of 263.26 g/mol . Its structure features a methylene group (-CH₂-) replacing the hydroxyl (-OH) at the 2'-position of the ribose ring, resulting in a locked conformation that influences its biochemical properties. This modification enhances resistance to enzymatic degradation and alters interaction with nucleoside kinases, which are critical for its activation as a prodrug .
The compound has demonstrated inhibitory effects on cancer cell proliferation, particularly in murine leukemia L1210 cells, where it is activated via phosphorylation by specific nucleoside kinases . Its mechanism of action diverges from conventional antimetabolites, as it disrupts nucleotide metabolism and RNA/DNA synthesis through competitive inhibition of key enzymes like ribonucleotide reductase .
Properties
CAS No. |
104409-41-8 |
|---|---|
Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methylideneoxolan-3-ol |
InChI |
InChI=1S/C11H13N5O3/c1-5-8(18)6(2-17)19-11(5)16-4-15-7-9(12)13-3-14-10(7)16/h3-4,6,8,11,17-18H,1-2H2,(H2,12,13,14)/t6-,8+,11-/m1/s1 |
InChI Key |
JGQTWRGPSIKPOT-CDOJRTKCSA-N |
SMILES |
C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Isomeric SMILES |
C=C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Other CAS No. |
104409-41-8 |
Synonyms |
2'-deoxy-2'-methyleneadenosine MdAdo |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2'-position of nucleosides is a common target for chemical modifications to enhance therapeutic efficacy. Below is a detailed comparison of 2'-deoxy-2'-methyleneadenosine with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of 2'-Modified Nucleosides
Key Comparative Insights
Structural Flexibility vs. Conformational Locking The methylene group in this compound restricts the ribose ring to a specific conformation, reducing enzymatic deamination compared to unmodified adenosine . In contrast, 2'-fluoro modifications (e.g., 2'-F RNA) induce a C3'-endo sugar pucker, enhancing RNA binding affinity and duplex stability via pseudohydrogen bonding (F2'–H8 interaction) .
Mechanisms of Anticancer Activity While gemcitabine (2',2'-difluorodeoxycytidine) acts as a chain terminator during DNA synthesis, this compound primarily inhibits ribonucleotide reductase, a rate-limiting enzyme in nucleotide biosynthesis . This distinction highlights divergent strategies for disrupting cancer cell proliferation.
Stability and Delivery Fluorinated oligonucleotides (e.g., 2'-F RNA) exhibit superior serum stability due to resistance to nucleases, making them ideal for siRNA therapeutics . The methylene modification in this compound similarly improves metabolic stability but requires kinase-mediated activation, limiting its utility in non-proliferating cells .
Synthetic Accessibility Radical-mediated synthesis methods for 3'-C-stannyl-d4A contrast with the enzymatic acylation strategies used for β-L-2’-deoxyadenosine derivatives , underscoring the complexity of producing 2'-modified nucleosides with tailored properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


